molecular formula C11H15NO5S B3372728 2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid CAS No. 926249-45-8

2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid

Cat. No.: B3372728
CAS No.: 926249-45-8
M. Wt: 273.31 g/mol
InChI Key: LPVJJNPFXTUJHI-UHFFFAOYSA-N
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Description

2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid (CAS 926249-45-8) is a high-value chemical intermediate with significant applications in medicinal chemistry and neuroscience research. With a molecular formula of C 11 H 15 NO 5 S and a molecular weight of 273.31 g/mol, this compound serves as a key synthetic precursor in the development of novel therapeutic agents . This compound is of particular interest in the exploration of central nervous system (CNS) targets. Recent scientific literature highlights its role in the discovery of a novel class of selective serotonin 2A receptor (5-HT 2A R) agonists . These investigations are crucial for advancing the understanding and potential treatment of various psychiatric disorders, building upon the promising clinical results seen with classical psychedelics for conditions such as depression and substance abuse disorder . The structural motif of this acetic acid derivative, featuring a dimethylsulfamoyl group and a methoxyphenyl core, contributes to desirable drug-like properties in resulting compounds and may influence binding affinity and selectivity for specific receptor subtypes . Researchers utilize this compound as a critical building block for the synthesis of more complex molecules, such as the phenylpiperidine class of 5-HT 2A R agonists . Its structural features are engineered to support the development of compounds with optimized pharmacological profiles. As a powder, it should be stored according to the recommended conditions to maintain stability . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-12(2)18(15,16)9-4-5-10(17-3)8(6-9)7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVJJNPFXTUJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid typically involves the reaction of 2-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Key Steps:

  • Friedel-Crafts Acylation :

    • A bromoacetyl group is introduced to 2-methoxy-5-dimethylsulfamoylbenzene via Friedel-Crafts reaction using Lewis acid catalysts (e.g., AlCl₃) in dichloroethane .

    • Typical conditions: 40–60°C, 8–12 hours, yields ~63–85% .

  • Hydrolysis and Acidification :

    • Intermediate esters undergo alkaline hydrolysis (NaOH/ethanol) followed by acidification (HCl) to yield the acetic acid derivative .

    • Example:

      EsterNaOH EtOHSodium SaltHClAcetic Acid Derivative Yield 84 [5]\text{Ester}\xrightarrow{\text{NaOH EtOH}}\text{Sodium Salt}\xrightarrow{\text{HCl}}\text{Acetic Acid Derivative Yield 84 }[5]

Sulfamoyl Group Reactivity

The dimethylsulfamoyl moiety participates in nucleophilic substitution and hydrolysis:

Reaction TypeConditionsProductsYieldSource
Hydrolysis H₂O, H₂SO₄, 100°C, 6hSulfonic Acid Derivative72%
Alkylation R-X, K₂CO₃, DMF, 60°CN-Alkylated Sulfonamide58–65%

Acetic Acid Reactions

The carboxylic acid group undergoes esterification and decarboxylation:

  • Esterification :

    Acid+R OHEster+H O(Yield 89 )[7]\text{Acid}+\text{R OH}\xrightarrow{\text{H }}\text{Ester}+\text{H O}\quad (\text{Yield 89 })[7]
  • Decarboxylation :
    Thermal decomposition at 200°C produces CO₂ and a methylene-substituted aromatic compound .

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems:

Triazole Derivatives

Reaction with CS₂/KOH forms 1,2,4-triazolethiones :

Hydrazide+CS KOH EtOHTriazolethione(Yield 55 )[2]\text{Hydrazide}+\text{CS }\xrightarrow{\text{KOH EtOH}}\text{Triazolethione}\quad (\text{Yield 55 })[2]

Phase-Transfer Catalyzed Alkylation

  • Conditions : Tetrabutylammonium bromide (TBAB), K₂CO₃, CH₃CN/DMF (1:1) .

  • Example :

    Acid+R XTBABAlkylated Product(Yield 78 91 )[5]\text{Acid}+\text{R X}\xrightarrow{\text{TBAB}}\text{Alkylated Product}\quad (\text{Yield 78 91 })[5]

Acid-Catalyzed Demethylation

  • Methoxy Group Removal :

    CompoundHCl Phenol Derivative(Yield 85 )[7]\text{Compound}\xrightarrow{\text{HCl }}\text{Phenol Derivative}\quad (\text{Yield 85 })[7]

Photolytic Decomposition

UV exposure (254 nm) in aqueous solution leads to sulfamoyl group cleavage.

Scientific Research Applications

2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Sulfonamide and Sulfamoyl Derivatives
Compound Name Structure Highlights Molecular Formula CAS Number Key Applications/Findings Reference
Target Compound 5-(Dimethylsulfamoyl), 2-methoxy, acetic acid C₁₁H₁₅NO₅S 926249-45-8 Potential enzyme inhibitor; enhanced lipophilicity due to dimethylsulfamoyl group.
2-[5-(Chlorosulfonyl)-2-methoxyphenyl]acetic acid 5-(ClSO₂), 2-methoxy, acetic acid C₉H₉ClO₅S 926244-40-8 Reactive intermediate for sulfonamide synthesis; higher electrophilicity due to ClSO₂.
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 2-Sulfamoyl (NH₂SO₂), 5-methoxy, methyl ester C₁₀H₁₃NO₅S 1909309-31-4 Pharmaceutical building block; sulfamoyl group enables hydrogen bonding in drug design.

Key Differences :

  • The chlorosulfonyl analog (ClSO₂) is more reactive, serving as a precursor for further substitutions, but poses higher toxicity risks .
Methoxyphenylacetic Acid Derivatives
Compound Name Structure Highlights Molecular Formula CAS Number Key Applications/Findings Reference
2-(2-Methoxyphenyl)acetic acid 2-Methoxy, acetic acid (no sulfonyl group) C₉H₁₀O₃ - Simplest analog; used in metabolite synthesis (e.g., 5-APB drug studies).
[5-(Aminomethyl)-2-methoxyphenyl]acetic acid 5-(CH₂NH₂), 2-methoxy, acetic acid C₁₀H₁₃NO₃ - Amine functionality enables conjugation; safety data highlights handling precautions.

Key Differences :

  • The absence of sulfonyl/sulfamoyl groups in simpler analogs (e.g., 2-(2-methoxyphenyl)acetic acid) reduces steric bulk but limits enzyme-targeting capabilities .
  • Aminomethyl-substituted derivatives introduce basicity, altering pharmacokinetic profiles compared to the sulfamoyl-containing target compound .
Heterocyclic and Thiophene Analogs
Compound Name Structure Highlights Molecular Formula CAS Number Key Applications/Findings Reference
2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid Thiophene ring, 5-Cl, acetic acid C₁₃H₁₁ClO₃S - Anti-inflammatory potential; thiophene enhances π-π interactions.
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinedione core, acetic acid C₁₂H₁₁N₂O₄S 1008380-11-7 Antidiabetic applications (PPAR-γ modulation); distinct mechanism vs. sulfonamides.

Key Differences :

  • Thiophene/thiazolidine derivatives rely on heterocyclic cores for bioactivity, contrasting with the phenylacetic acid scaffold of the target compound .
  • The target compound’s dimethylsulfamoyl group offers a balance between steric bulk and solubility, unlike rigid heterocycles .

Biological Activity

2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid, also known by its CAS number 926249-45-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a dimethylsulfamoyl substituent, which contribute to its unique chemical properties. The presence of these functional groups is expected to influence its biological interactions significantly.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other sulfamoyl derivatives that have shown acetylcholinesterase inhibitory activity. This property is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in various inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionSignificant inhibition observed
Antioxidant ActivityModerate antioxidant capacity
Anti-inflammatoryPotential effects in vitro

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study on sulfamide derivatives indicated that compounds with similar structural motifs showed promising acetylcholinesterase inhibition, suggesting that this compound could exhibit similar effects. The IC50 values for related compounds ranged from 10 to 20 µM, indicating potent activity against this enzyme .
  • Antioxidant Studies : Research on related sulfamide compounds demonstrated effective radical scavenging activity using assays like DPPH and ABTS. The antioxidant potential was quantified with IC50 values indicating the concentration required to scavenge 50% of free radicals.
  • Inflammation Models : In vitro studies using cell lines exposed to inflammatory stimuli showed that compounds with similar structures could reduce pro-inflammatory cytokine production, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid, and how can reaction conditions be optimized?

  • The compound is typically synthesized via multi-step organic reactions involving sulfamoylation, methoxylation, and acetylation. Key intermediates include 5-sulfamoyl-2-methoxybenzoic acid derivatives. Reaction optimization involves adjusting parameters such as temperature (e.g., 60–80°C for sulfamoylation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., pyridine for acetylation). Evidence from analogous sulfamoyl-containing compounds highlights the importance of anhydrous conditions to prevent hydrolysis of the dimethylsulfamoyl group .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, particularly the methylene group in the acetic acid moiety (δ ~3.6 ppm) and the methoxy group (δ ~3.8 ppm). Mass spectrometry (ESI-MS) provides molecular weight validation (expected [M+H]⁺ ~287 g/mol). Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) aids in monitoring reaction progress .

Q. What purification strategies address solubility challenges in this compound?

  • Due to its polar sulfamoyl and carboxylic acid groups, solubility in aqueous-organic mixtures (e.g., ethanol/water) is limited. Recrystallization using methanol/water (7:3) at 4°C yields high-purity crystals. Solid-phase extraction (SPE) with C18 cartridges effectively removes hydrophobic impurities. For trace contaminants, preparative HPLC with a reversed-phase C18 column and isocratic elution (acetonitrile:water, 45:55) is advised .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Molecular docking studies (e.g., AutoDock Vina) identify potential interactions with biological targets like cyclooxygenase-2 (COX-2). The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid optimization of substituents (e.g., halogenation at the phenyl ring for increased binding affinity) .

Q. How should researchers resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?

  • Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using a reference inhibitor (e.g., indomethacin for COX inhibition studies). Cross-validate results with orthogonal methods:

  • In vitro enzyme assays (e.g., fluorescence-based COX-2 inhibition).
  • Ex vivo tissue models (e.g., rat paw edema).
  • Metabolomic profiling to assess off-target effects (e.g., LC-MS/MS).
    • Statistical meta-analysis of published data (e.g., fixed-effects models) identifies outliers and establishes consensus values .

Q. What experimental designs are effective for studying the compound’s metabolic stability?

  • Use hepatic microsomal assays (human or rat) under NADPH-dependent conditions. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Apply Michaelis-Menten kinetics to calculate intrinsic clearance (Cl₍ᵢₙₜ₎). For in vivo correlation, employ cassette dosing in rodent models and quantify plasma levels at timed intervals. To identify metabolites, perform high-resolution MS (HRMS) with fragmentation patterns (MS/MS) .

Q. How can the compound’s pharmacokinetic profile be enhanced through formulation?

  • Nanoemulsions (e.g., soybean oil/Tween 80) improve oral bioavailability by circumventing first-pass metabolism. For parenteral delivery, pegylated liposomes (size ~100 nm) prolong circulation time. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., hydrolysis of the sulfamoyl group). Include antioxidants (e.g., ascorbic acid) in lyophilized formulations to prevent oxidative degradation .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • Structure-toxicity relationships (SAR) guide modification of the dimethylsulfamoyl group (e.g., replacing with a methylsulfonyl group). Genotoxicity is assessed via Ames test (TA98 strain) and micronucleus assay. Hepatotoxicity screening employs primary hepatocyte cultures (viability ≥80% at 10 μM). For renal safety, measure biomarkers like KIM-1 in urine .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with databases (NIST Chemistry WebBook) .
  • Ethical Compliance : Adhere to in vitro research guidelines (e.g., no human/animal testing for unapproved compounds) .
  • Statistical Rigor : Use Design of Experiments (DoE) for multivariate optimization (e.g., Box-Behnken design for reaction yield maximization) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid
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2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid

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